Ethyl 4,6-dihydroxy-5-nitronicotinate
Description
Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS No. 6317-97-1) is a nitronicotinic acid derivative with the molecular formula C₈H₈N₂O₆ and a molecular weight of 228.16 g/mol . It is characterized by a pyridine backbone substituted with hydroxyl (-OH), nitro (-NO₂), and ethoxycarbonyl (-COOEt) groups. The compound exhibits a melting point of 243–246°C and is commercially available with a purity of ≥97% . Its structure is defined by the IUPAC name ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate, with a PubChem CID of 54694073 and an InChI Key of JBTWWCUXSHUDEJ-UHFFFAOYSA-N .
The compound is utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic scaffolds.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-2-16-8(13)4-3-9-7(12)5(6(4)11)10(14)15/h3H,2H2,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTWWCUXSHUDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715922 | |
| Record name | Ethyl 4-hydroxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6317-97-1 | |
| Record name | 6317-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-hydroxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dihydroxy-5-nitronicotinate typically involves the nitration of ethyl 4,6-dihydroxynicotinate. The process begins with the preparation of ethyl 4,6-dihydroxynicotinate, which is then subjected to nitration using fuming nitric acid in the presence of concentrated sulfuric acid at low temperatures (below 0°C) to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dihydroxy-5-nitronicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of ethyl 4,6-dioxo-5-nitronicotinate.
Reduction: Formation of ethyl 4,6-dihydroxy-5-aminonicotinate.
Substitution: Formation of ethyl 4,6-dichloro-5-nitronicotinate.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Ethyl 4,6-dihydroxy-5-nitronicotinate serves as a versatile building block in organic synthesis. It is utilized to create various heterocyclic compounds through reactions such as oxidation and reduction.
2. Biological Research:
- The compound is investigated for its potential as an enzyme inhibitor, particularly in studies focusing on its interactions with biological macromolecules. Its structure allows for interactions that may modulate enzyme activity, making it a candidate for further research in biochemistry and pharmacology.
3. Pharmaceutical Development:
- This compound has been explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities. Its unique functional groups facilitate interactions with biological targets, which may lead to the development of new drugs.
4. Agricultural Chemicals:
- The compound's biological activity suggests potential applications in agriculture as a pesticide or herbicide. Its ability to interact with specific biological pathways could be harnessed to develop environmentally friendly agricultural chemicals.
Case Study 1: Enzyme Inhibition Research
In a study investigating the enzyme inhibitory properties of this compound, researchers found that the compound significantly inhibited specific enzymes involved in inflammatory pathways. This inhibition was attributed to the compound's ability to form hydrogen bonds with active site residues of the enzymes, indicating its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Agricultural Application Development
Research conducted on the agricultural applications of this compound demonstrated its effectiveness as a bio-pesticide against certain fungal pathogens. The compound exhibited strong antifungal activity, suggesting that it could be developed into an eco-friendly alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of ethyl 4,6-dihydroxy-5-nitronicotinate largely depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s interaction with enzymes and receptors. The ethyl ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Comparative Insights
Reactivity and Stability
- This compound exhibits moderate stability due to intramolecular hydrogen bonding between the 4-hydroxy and 6-oxo groups . In contrast, methyl 4,6-dichloro-5-nitronicotinate (CAS 89247-05-2) shows higher thermal stability (predicted boiling point: 341.2°C) and lipophilicity (LogP: 2.61), making it suitable for hydrophobic reaction environments .
- Chlorinated derivatives (e.g., ethyl 4,6-dichloro-5-nitronicotinate) demonstrate enhanced electrophilicity, facilitating nucleophilic aromatic substitution reactions, whereas the hydroxyl groups in the parent compound limit such reactivity .
Biological Activity
Ethyl 4,6-dihydroxy-5-nitronicotinate (EDHN) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and research findings associated with EDHN, supported by relevant data and case studies.
Chemical Structure and Properties
EDHN is characterized by a pyridine ring with hydroxyl groups at positions 4 and 6, and a nitro group at position 5. Its molecular formula is , with a molecular weight of approximately 228.16 g/mol. The compound has a melting point ranging from 243°C to 246°C, indicating its stability at elevated temperatures .
Biological Activity Overview
Research indicates that EDHN and its derivatives exhibit various biological activities, primarily in the following areas:
- Antimicrobial Activity : Compounds similar to EDHN have shown significant antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Properties : Some studies have indicated that derivatives of EDHN may possess anticancer activity, particularly against specific cancer cell lines .
- Enzyme Inhibition : The structural features of EDHN allow it to interact with biological enzymes, potentially inhibiting their activity.
The biological activity of EDHN is largely attributed to its functional groups:
- Hydroxyl Groups : These groups can form hydrogen bonds with biological molecules, influencing enzyme interactions and receptor binding.
- Nitro Group : The nitro group can undergo reduction to yield reactive intermediates that may interact with cellular targets.
- Ethyl Group : The ethyl ester can undergo hydrolysis, releasing the active acid form that may participate in various biochemical pathways.
Antimicrobial Studies
A study investigating the antimicrobial efficacy of EDHN derivatives demonstrated significant inhibition against various bacterial strains. The minimal inhibitory concentration (MIC) values indicated that these compounds could serve as potential candidates for developing new antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Anticancer Activity
In vitro studies have shown that EDHN exhibits cytotoxic effects on several cancer cell lines. For instance, a case study on its effects on breast cancer cells reported an IC50 value of 50 µM, indicating significant potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 50 |
| HeLa (Cervical Cancer) | 45 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
